molecular formula C8H10INO B6188527 3-iodo-4-methoxy-5-methylaniline CAS No. 2092360-63-7

3-iodo-4-methoxy-5-methylaniline

Cat. No.: B6188527
CAS No.: 2092360-63-7
M. Wt: 263.1
InChI Key:
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Description

3-Iodo-4-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-methoxy-5-methylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted anilines.

    Oxidation Products: Compounds with oxidized functional groups, such as nitro or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms of the original compound.

    Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.

Scientific Research Applications

3-Iodo-4-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-5-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methylaniline: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxy-3-nitroaniline: Contains a nitro group instead of an iodine atom, leading to different chemical properties and uses.

    3-Iodo-4-methoxybenzaldehyde: Features an aldehyde group, making it useful in different synthetic pathways.

Uniqueness

3-Iodo-4-methoxy-5-methylaniline is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both iodine and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-4-methoxy-5-methylaniline involves the introduction of an iodine atom at the 3-position of aniline, followed by the introduction of a methoxy group at the 4-position and a methyl group at the 5-position.", "Starting Materials": [ "Aniline", "Iodine", "Methanol", "Methylamine", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Sodium acetate", "Acetic anhydride" ], "Reaction": [ "Step 1: Nitration of aniline with nitric acid and sulfuric acid to form 3-nitroaniline", "Step 2: Reduction of 3-nitroaniline with tin and hydrochloric acid to form 3-aminophenol", "Step 3: Diazotization of 3-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Sandmeyer reaction of diazonium salt with copper(I) iodide to form 3-iodoaniline", "Step 5: Methylation of 3-iodoaniline with methyl iodide and sodium hydroxide to form 3-iodo-4-methyl aniline", "Step 6: Methoxylation of 3-iodo-4-methyl aniline with methanol and hydrogen peroxide in the presence of hydrochloric acid to form 3-iodo-4-methoxy-5-methyl aniline", "Step 7: Methylation of 3-iodo-4-methoxy-5-methyl aniline with methylamine and sodium acetate in acetic anhydride to form 3-iodo-4-methoxy-5-methylaniline" ] }

CAS No.

2092360-63-7

Molecular Formula

C8H10INO

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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